molecular formula C22H23NO4 B5551997 3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid

3-(4-morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid

Cat. No. B5551997
M. Wt: 365.4 g/mol
InChI Key: FMUMEDHFYUKQRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related morpholine derivatives and cyclobutanecarboxylic acid compounds involves multiple steps, including the transformation of ketone groups into specific functional groups and condensation reactions. For instance, the synthesis of 1-amino-3,3-difluorocyclobutanecarboxylic acid, a fluorinated analogue, is achieved in six steps from acetone, highlighting a key transformation step using morpholino-sulphur trifluoride (Mykhailiuk, Pavel K., Radchenko, D., & Komarov, I., 2010). Such detailed synthetic routes provide insights into the chemical versatility and complexity of morpholine derivatives and cyclobutanecarboxylic acid compounds.

Molecular Structure Analysis

The molecular structure of morpholine derivatives and cyclobutanecarboxylic acid compounds is characterized by various functional groups, which influence their chemical behavior and properties. X-ray structural examination and crystallography studies, such as those conducted on similar compounds, reveal specific conformational and geometric features important for understanding the molecular structure (Mironova, E., et al., 2012).

Chemical Reactions and Properties

Morpholine derivatives and cyclobutanecarboxylic acid compounds participate in a variety of chemical reactions, including cycloadditions, condensations, and thermolytic processes. These reactions are pivotal for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, the cycloaddition of organic azides with conjugated enamines is investigated to form morpholino-1H-1,2,3-triazoles, illustrating the reactivity of these compounds (Brunner, M., Maas, G., & Klärner, F., 2005).

Physical Properties Analysis

The physical properties of morpholine derivatives and cyclobutanecarboxylic acid compounds, such as melting points, solubility, and crystal structure, are crucial for their application in various domains. The determination of these properties is essential for the proper handling, storage, and application of these chemicals in research and industrial processes.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with other chemicals, are influenced by their molecular structure and functional groups. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and their potential utility in various fields.

Scientific Research Applications

Environmental Presence and Human Exposure

Sources and Exposure : Research on similar compounds, such as Triphenyl phosphate (TPHP), has been detected in various consumer products, including nail polish, indicating potential exposure sources for humans. Studies have found TPHP in nail polish at concentrations up to 1.68% by weight, highlighting direct dermal exposure pathways. The metabolic byproduct, Diphenyl phosphate (DPHP), increases significantly in urine samples post-application, suggesting nail polish as a significant source of TPHP exposure, which may parallel exposure mechanisms for 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid if used in similar applications (Mendelsohn et al., 2016).

Biomedical Imaging

Tumor Imaging : Amino acid analogs like 1-amino-3-fluorocyclobutane-1-carboxylic acid, labeled with fluorine-18 ([18F]FACBC), have been developed for tumor imaging using PET scans. Studies have demonstrated the efficacy of such compounds in localizing tumors, including brain and prostate cancer, suggesting potential applications of 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid in diagnostic imaging if labeled appropriately (Shoup et al., 1999).

Environmental Science and Technology

Environmental Monitoring : Compounds with structural similarities to 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid, like polyfluoroalkyl phosphoric acid diesters (PAPs), have been observed in human sera and wastewater treatment plant sludge, indicating widespread environmental presence and human exposure. This underscores the importance of monitoring such compounds for potential environmental and health impacts (D’eon et al., 2009).

Therapeutic Research

Analgesic Activity : Studies on related compounds have explored their potential analgesic effects. For example, (+)-1-(3-Methyl-4-morpholino-2:2-diphenylbutyryl)pyrrolidine showed increased pain thresholds in human volunteers, highlighting the potential for 3-(4-Morpholinylcarbonyl)-2,4-diphenylcyclobutanecarboxylic acid in pain management research, given its structural and functional similarities (Cahal, 1958).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future research directions for this compound could be vast, depending on its intended use. It could be studied for potential medicinal applications, or its chemical reactivity could be explored further .

properties

IUPAC Name

3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(23-11-13-27-14-12-23)19-17(15-7-3-1-4-8-15)20(22(25)26)18(19)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMEDHFYUKQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2C(C(C2C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholine-4-carbonyl)-2,4-diphenyl-cyclobutanecarboxylic acid

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